N-[4-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide
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Overview
Description
The compound appears to contain a 2,6-diaminopurine moiety, which is a derivative of purine and has been used in various biochemical research . It also contains an azetidine ring, which is a four-membered cyclic amine that is often used in drug discovery due to its ability to mimic various biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 2,6-diaminopurine would contribute a planar, aromatic region to the molecule, while the azetidine ring would add a three-dimensional, cyclic structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine groups on the 2,6-diaminopurine and the azetidine ring. These could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it more polar, influencing its solubility in different solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[3-(2,6-diaminopurin-9-yl)azetidine-1-carbonyl]phenyl]-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c1-3-14(28)25(2)12-6-4-11(5-7-12)18(29)26-8-13(9-26)27-10-22-15-16(20)23-19(21)24-17(15)27/h3-7,10,13H,1,8-9H2,2H3,(H4,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHAYQHKTULPDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=NC4=C(N=C(N=C43)N)N)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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